molecular formula C16H13N3O2S B2862638 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline CAS No. 886496-02-2

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline

Cat. No.: B2862638
CAS No.: 886496-02-2
M. Wt: 311.36
InChI Key: KIIURMUPQPBTQP-UHFFFAOYSA-N
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Description

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline (CAS: 886495-52-9) is a thiazole-containing aromatic amine with the molecular formula C₁₆H₁₃N₃O₃S and an average molecular mass of 327.358 g/mol . Its structure features a thiazole ring substituted at the 2-position with an aniline group and at the 4-position with a 4-methyl-3-nitrophenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-5-6-11(8-15(10)19(20)21)14-9-22-16(18-14)12-3-2-4-13(17)7-12/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIURMUPQPBTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative, followed by reduction to the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to ensure high purity . The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline are best understood through comparison with analogous thiazole-aniline derivatives. Below is an analysis of key analogs, emphasizing differences in substituents, synthetic yields, and spectral properties.

Structural and Substituent Variations

Compound Name Molecular Formula Substituents on Thiazole Ring Key Features
This compound C₁₆H₁₃N₃O₃S 4-Methyl-3-nitrophenyl Nitro group enhances electron-withdrawing properties; methyl improves lipophilicity .
4-(Benzo[d]thiazol-2-yl)aniline (3a) C₁₃H₁₀N₂S Benzothiazole Lacks nitro and methyl groups; simpler aromatic system .
4-(5-Fluorobenzo[d]thiazol-2-yl)aniline (3l) C₁₃H₉FN₂S 5-Fluorobenzothiazole Fluorine substituent increases electronegativity and metabolic stability .
3-(4-Phenyl-1,3-thiazol-2-yl)aniline C₁₅H₁₂N₂S Phenyl No nitro group; phenyl enhances π-π stacking interactions .
4-(Thiazol-2-yl)aniline C₉H₈N₂S Unsubstituted thiazole Minimal steric hindrance; lower molecular weight .

Biological Activity

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound notable for its thiazole ring and nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Aniline Group : A phenyl group attached to an amino group.
  • Nitrophenyl Group : A phenyl group substituted with a nitro group.

This unique combination contributes to the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with thiazole rings have demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that certain thiazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting a mechanism of action that inhibits tumor progression. For example, specific thiazole compounds were shown to block the G2/M phase transition in HepG2 liver cancer cells, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group is believed to enhance permeability through cell membranes, while modifications on the thiazole ring can affect enzyme interactions.

Modification Effect on Activity
Nitro group presenceIncreases antimicrobial potency
Thiazole substitutionsAlters enzyme inhibition profiles

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
  • Cell Cycle Regulation : By inducing cell cycle arrest, it prevents the proliferation of cancer cells, making it a candidate for further development as an anticancer drug .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, showing promising results that suggest potential applications in treating Alzheimer's disease .
  • Antimicrobial Evaluation : A comparative study assessed various thiazole derivatives against a panel of bacterial strains, establishing a correlation between structural modifications and antimicrobial effectiveness .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization reactions or coupling of thiazole precursors with substituted anilines. For example, thiourea intermediates can be generated by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates, followed by acid-catalyzed cyclization to form oxadiazinane or triazinane derivatives . Intermediate characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • Spectroscopic Analysis : 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (e.g., nitrophenyl and thiazole carbon signals) .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positions .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : α-Glucosidase or tubulin polymerization inhibition assays at 10–100 μM concentrations, using acarbose or colchicine as controls .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield of this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thiourea cyclization to enhance reaction rates .
  • Catalyst Screening : Test bases like triethylamine or DBU to reduce side-product formation during coupling steps .
  • Temperature Control : Maintain reflux conditions (70–100°C) for thiourea-to-oxadiazinane conversion, monitoring via TLC .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Validation : Replicate experiments with standardized protocols (e.g., ATP-based viability assays vs. MTT) .
  • Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Target Specificity : Perform molecular docking (e.g., AutoDock Vina) to validate binding to α-glucosidase vs. off-target proteins .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the nitrophenyl or thiazole positions .
  • Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) or steric parameters with activity .
  • Bioisosteric Replacement : Replace the nitro group with a trifluoromethyl group to assess metabolic stability .

Q. What experimental methods confirm the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Fluorescence Quenching : Measure binding constants (KbK_b) via tryptophan fluorescence in α-glucosidase .
  • Western Blotting : Assess downstream effects (e.g., caspase-3 activation for apoptosis in cytotoxicity assays) .

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